

Formulating Topical Creams with Arlasolve™

DMI: Application Notes and Protocols

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Compound of Interest

Compound Name: Arlasolve DMI

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Introduction to Arlasolve™ DMI

Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, polar aprotic solvent that is gaining significant traction in the formulation of topical and transdermal drug delivery systems.[1] Derived from renewable corn sugar, it is a biodegradable and plant-derived ingredient known for its excellent safety profile.[2][3] Its primary functions in topical formulations are to act as a solvent, a carrier for active pharmaceutical ingredients (APIs), and a penetration enhancer.[4] [5] Arlasolve™ DMI is a clear, colorless to slightly yellow liquid that is soluble in water, alcohol, and various organic solvents, making it a versatile excipient for a wide range of cream formulations.[4][5][6]

The utility of Arlasolve™ DMI extends to its ability to dissolve both hydrophilic and lipophilic APIs, improve the shelf stability of formulations, and enhance the overall aesthetic feel of topical creams by providing a smooth, non-greasy finish.[2][5][7] Furthermore, it has been shown to reduce the irritation potential of certain APIs, such as benzoyl peroxide (BPO).[8][9]

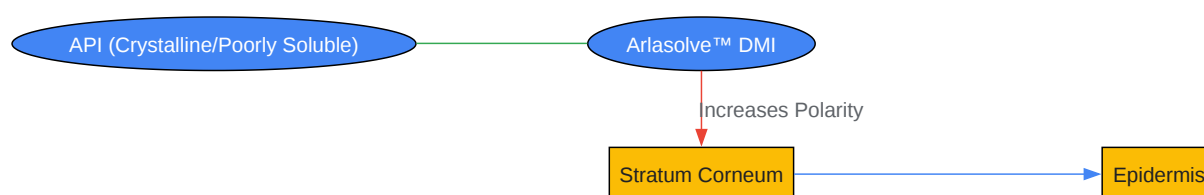
Mechanism of Action

Arlasolve™ DMI enhances the delivery of active ingredients through a dual mechanism:

- **As a Solvent:** It effectively solubilizes a wide range of APIs, preventing their re-agglomeration in the formulation. This is particularly beneficial for crystalline actives like BPO, where

smaller, dissolved particles are more readily available to penetrate the skin.[9][10] By keeping the API in a dissolved state, Arlasolve™ DMI ensures a more uniform distribution within the cream and upon application.

- As a Penetration Enhancer: Arlasolve™ DMI is thought to increase the polarity of the skin's surface layers, specifically the stratum corneum.[7] This alteration of the skin's barrier properties facilitates the partitioning of the active ingredient from the vehicle into the epidermis.[7] It is important to note that while it aids in epidermal penetration, it has not been shown to promote significant penetration into the bloodstream.[9][10]



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Figure 1: Mechanism of Arlasolve™ DMI in enhancing API delivery.

Key Formulation Parameters

When incorporating Arlasolve™ DMI into topical cream formulations, the following parameters should be considered:

Parameter	Guideline	Source(s)
Recommended Usage Rate	1-10% for most cosmetic applications. Can be up to 25% or higher in pharmaceutical preparations depending on the API and desired effect.	[4]
pH Stability	Stable across a broad pH range (typically 3-10).	[4][6]
Solubility	Soluble in water, isopropanol, propylene glycol, polysorbate 20, and cottonseed oil. Insoluble in mineral oil, lanolin, and dimethicone.	[5]
Compatibility	Compatible with a wide array of cosmetic and pharmaceutical ingredients, including AHAs, BHAs, retinoids, and niacinamide.	[4][6]
Thermal Stability	Heat stable up to 80°C. It is often recommended to add it during the cool-down phase of emulsification to protect heat-sensitive APIs.	[6]
Phase of Incorporation	Can be added to the water phase or during post-emulsification, depending on the formulation type and desired characteristics.	[6]

Quantitative Data on Performance

The inclusion of Arlasolve™ DMI in topical formulations can lead to measurable improvements in performance. The following tables summarize available quantitative data.

Table 1: Irritation Reduction with Arlasolve™ DMI

Formulation	Active Ingredient	Arlasolve™ DMI Concentration	Method of Assessment	Result	Source(s)
Leave-on Lotion	2.5% Benzoyl Peroxide	Not specified, but present	Laser Doppler blood flow imaging	A significant 19% reduction in irritation compared to a lotion without Arlasolve™ DMI.	[9]
Leave-on Cream	4% Benzoyl Peroxide	Not specified, but present	Dermatologist assessment over 6 weeks	90% of investigators reported that typical BPO side effects (irritation and dryness) were minimal or non-existent.	

Table 2: Skin Permeation Enhancement with Arlasolve™ DMI

Active Ingredient(s)	Arlasolve™ DMI Concentration	Formulation Type	Method of Assessment	Result	Source(s)
Hydroquinone, Salicylic Acid, Octadecenedioic Acid	10%	Oil-in-Water Emulsion	In-vitro study using Franz diffusion cells with human skin	Did not significantly enhance the skin permeation of these lipophilic actives. It was hypothesized that the increased solubility of the actives in the formulation reduced the thermodynamic drive for penetration.	
Hydrophilic API (unspecified)	10%	Not specified	Not specified	Resulted in a 15% increase in the amount of active delivered into the epidermis.	[7]

Experimental Protocols

The following are detailed protocols for the formulation and testing of topical creams containing Arlasolve™ DMI.

Protocol for Formulation of an Oil-in-Water (O/W) Cream

This protocol provides a general framework for developing an O/W cream. The percentages of individual ingredients should be optimized based on the specific API and desired product characteristics.

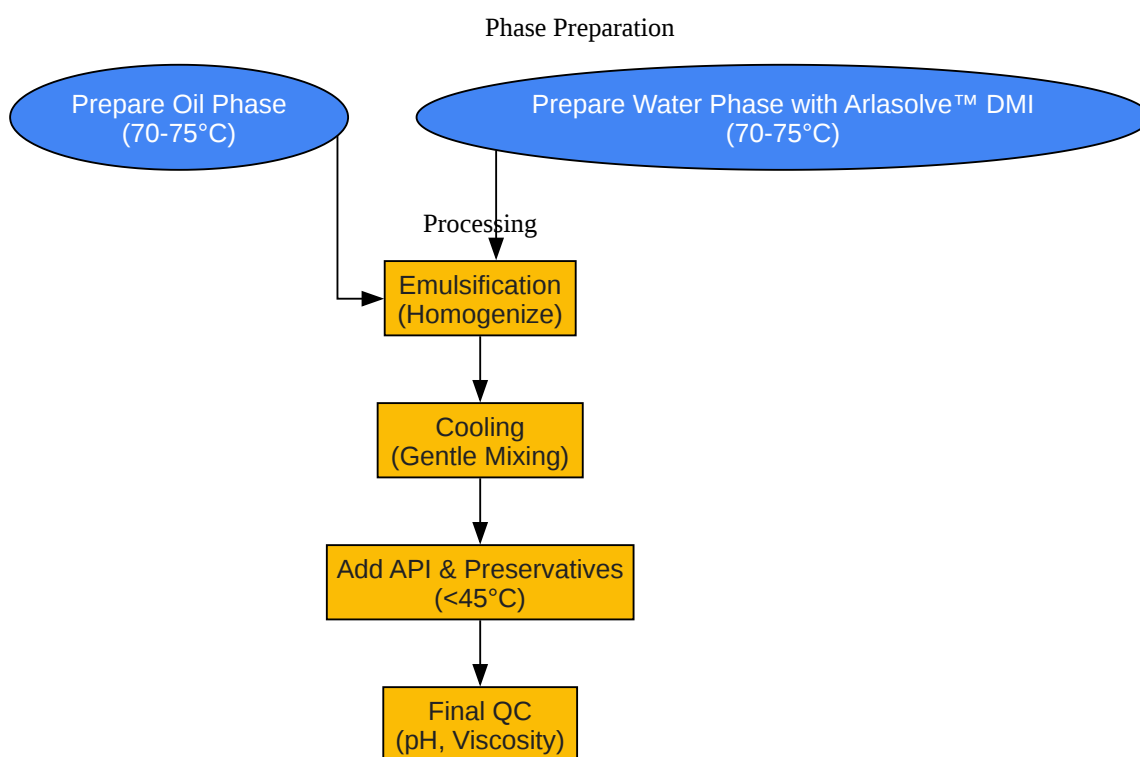
Materials:

- Oil Phase: Emollients (e.g., Caprylic/Capric Triglyceride), Thickeners (e.g., Cetyl Alcohol, Stearyl Alcohol), Emulsifier (e.g., Glyceryl Stearate).
- Water Phase: Deionized Water, Humectant (e.g., Glycerin), Arlasolve™ DMI, Thickener/Stabilizer (e.g., Xanthan Gum).
- Active Phase: Active Pharmaceutical Ingredient (API).
- Cool-Down Phase: Preservative (e.g., Phenoxyethanol), Fragrance (optional).

Procedure:

- Preparation of Phases:
 - In a primary vessel, combine the ingredients of the oil phase and heat to 70-75°C with gentle mixing until all components are melted and uniform.
 - In a separate vessel, combine the deionized water and glycerin of the water phase and begin heating to 70-75°C. Disperse the xanthan gum into the heated water-glycerin mixture and mix until fully hydrated. Add the Arlasolve™ DMI to the water phase and mix until uniform.
- Emulsification:
 - Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
 - Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
- Cooling:

- Begin cooling the emulsion while continuing to mix at a lower speed.
- Addition of Active and Cool-Down Phase:
 - When the emulsion has cooled to 40-45°C, add the API (pre-dissolved in a suitable solvent if necessary) and the cool-down phase ingredients.
 - Continue mixing until the cream is uniform and has reached room temperature.
- Final Quality Control:
 - Measure the pH and viscosity of the final product and adjust if necessary.



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Figure 2: General workflow for formulating an O/W cream with Arlasolve™ DMI.

Protocol for In-Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the skin permeation of an API from a topical cream formulation.

Materials and Equipment:

- Franz diffusion cells
- Excised human or porcine skin
- Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
- High-Performance Liquid Chromatography (HPLC) system
- Water bath with magnetic stirrers
- Syringes and vials for sampling

Procedure:

- Skin Membrane Preparation:
 - Obtain fresh human or porcine skin and remove any subcutaneous fat.
 - Cut the skin into sections large enough to fit the Franz diffusion cells.
- Franz Cell Setup:
 - Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
 - Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

- Place the Franz cells in a water bath maintained at 32°C and allow the system to equilibrate.
- Application of Formulation:
 - Apply a known amount of the topical cream formulation to the surface of the skin in the donor chamber.
- Sampling:
 - At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling arm.
 - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis:
 - Analyze the collected samples for API concentration using a validated HPLC method.
- Data Analysis:
 - Calculate the cumulative amount of API permeated per unit area over time.
 - Determine key permeation parameters such as the steady-state flux (J_{ss}) and the permeability coefficient (K_p).

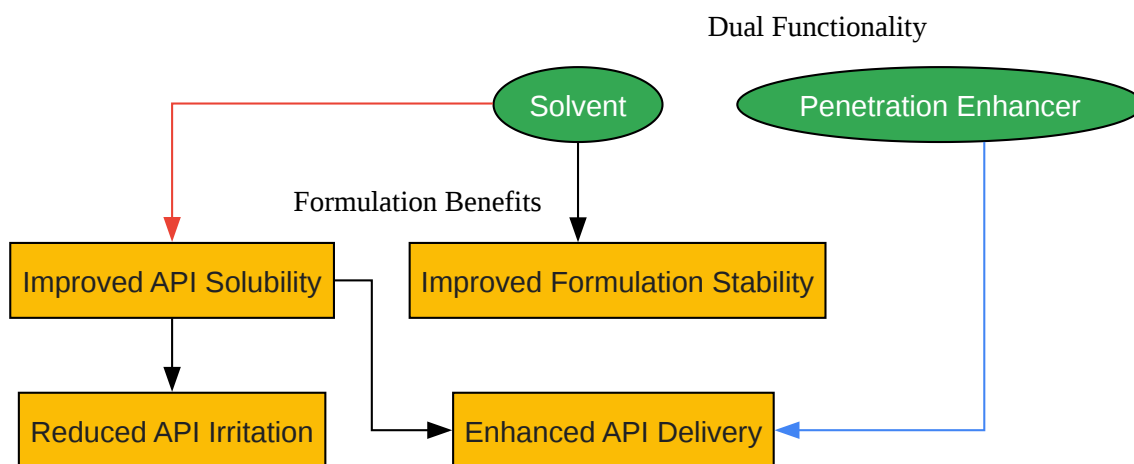
Protocol for Stability Testing of Topical Creams

This protocol is based on ICH guidelines and is designed to assess the stability of a topical cream over its shelf life.

Procedure:

- Sample Preparation:
 - Package the cream in its final intended packaging.
- Storage Conditions:

- Store the samples in stability chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
- Testing Schedule:
 - Test the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
- Parameters to be Tested:
 - Physical: Appearance, color, odor, phase separation, viscosity, and particle size.
 - Chemical: pH, assay of the active ingredient, and quantification of degradation products.
 - Microbiological: Total viable count (bacteria, yeast, and mold) and preservative efficacy testing.
- Data Evaluation:
 - Analyze the data for any significant changes over time to establish the product's shelf life.



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Figure 3: Logical relationship of Arlasolve™ DMI's dual functions and resulting benefits.

Conclusion

Arlasolve™ DMI is a multifunctional excipient that offers significant advantages in the formulation of topical creams. Its ability to act as both a solvent and a penetration enhancer allows for the development of more effective and aesthetically pleasing products. By carefully considering the formulation parameters and conducting thorough performance and stability testing, researchers and drug development professionals can leverage the benefits of Arlasolve™ DMI to create innovative and efficacious topical treatments.

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